molecular formula C22H29N5O2 B2801190 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1170484-83-9

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2801190
CAS No.: 1170484-83-9
M. Wt: 395.507
InChI Key: XDURSRLKKUQJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide is a pyrazolo-pyridazine acetamide derivative characterized by a bicyclic pyrazolo[3,4-d]pyridazine core substituted with a tert-butyl group at position 1, an isopropyl group at position 4, and an acetamide moiety linked to a 2,3-dimethylphenyl group. The tert-butyl and isopropyl substituents likely enhance steric bulk and metabolic stability, while the acetamide group may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-13(2)19-16-11-23-27(22(5,6)7)20(16)21(29)26(25-19)12-18(28)24-17-10-8-9-14(3)15(17)4/h8-11,13H,12H2,1-7H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDURSRLKKUQJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[3,4-d]pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of tert-Butyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and isopropyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2,3-dimethylaniline and acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the ketone or amide functionalities.

    Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring or the pyrazolo[3,4-d]pyridazinone core using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study enzyme activity and protein interactions.

    Medicine: Potential therapeutic uses due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Unlike carboxylic acid-containing analogs (), the acetamide group in the target compound may reduce ionization at physiological pH, enhancing membrane permeability .

Key Observations :

  • The use of cesium carbonate and DMF () is common for nucleophilic substitutions in heterocyclic systems, suggesting applicability to the target compound’s synthesis .
  • highlights low-temperature conditions for acetamide formation, which may be critical for preserving the integrity of the 2,3-dimethylphenyl group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound C₂₄H₃₂N₄O₂ 432.54 ~3.5 <0.1 (aqueous)
3-Oxo-3-piperidin-1-yl-propionitrile () C₈H₁₁N₃O 151.21 ~1.2 >10
C9H17N3O () C₉H₁₇N₃O 183.25 ~0.8 >50

Key Observations :

  • The target compound’s higher molecular weight and logP compared to simpler acetamides () suggest reduced aqueous solubility, necessitating formulation strategies for in vivo studies .
  • The tert-butyl group significantly increases hydrophobicity, which may improve blood-brain barrier penetration in therapeutic contexts .

Q & A

Q. Methodological Insight :

  • X-ray crystallography (e.g., SHELX programs) is critical for resolving stereoelectronic effects .
  • NMR spectroscopy (1H/13C) identifies substituent orientation and hydrogen-bonding interactions .

Basic: What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions:

Core formation : Cyclization of pyrazolo-pyridazine precursors under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases (K₂CO₃) .

Acetamide coupling : Amidation via EDC/HOBt-mediated activation of the carboxylic acid intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. Critical Parameters :

  • Solvent polarity (DMF vs. THF) affects cyclization efficiency .
  • Temperature control (±5°C) minimizes side reactions during amidation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Parameter Optimization Strategy Impact
Solvent Use DMF for cyclization; switch to dichloromethane for acid-sensitive stepsEnhances nucleophilicity, reduces decomposition
Catalyst Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if applicable)Increases cross-coupling efficiency
Monitoring In-line FTIR or TLC (Rf = 0.3–0.4 in 1:1 EtOAc/hexane)Tracks intermediate formation

Advanced Tip : Use Design of Experiments (DoE) to statistically model solvent/catalyst interactions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Common causes of discrepancies:

  • Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
  • Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers .

Q. Methodological Solutions :

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Validate dose-response curves across ≥3 independent replicates .

Basic: What analytical techniques are essential for characterizing this compound?

Technique Application
HPLC Purity assessment (≥95% by UV at 254 nm)
HRMS Confirm molecular formula (e.g., C₂₃H₂₉N₅O₂)
NMR Assign stereochemistry and detect impurities (δ 1.3 ppm for tert-butyl)

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Q. Strategy :

  • Core modifications : Replace tert-butyl with cyclopropyl to reduce steric bulk .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target engagement .

Q. Example Derivative Table :

Derivative Modification Biological Impact
A tert-butyl → methylReduced metabolic stability
B 2,3-dimethylphenyl → 4-fluorophenylIncreased kinase inhibition (IC₅₀ ↓30%)

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

  • Formulation : Use co-solvents (e.g., 10% PEG-400) or lipid-based nanoparticles .
  • Pro-drug approach : Introduce phosphate esters at the acetamide carbonyl for transient solubility .

Basic: What are the computational tools for predicting target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains .
  • MD simulations : GROMACS for assessing conformational stability in solution .

Advanced: How to validate crystallographic data for this compound?

  • Refinement : Use SHELXL for high-resolution data (R-factor ≤ 5%) .
  • Validation : Check for omitted symmetry (PLATON) and hydrogen-bonding networks .

Advanced: How to mitigate off-target effects in pharmacological studies?

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
  • CRISPR-Cas9 knockouts : Confirm on-target effects in isogenic cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.